![molecular formula C14H17N3O2 B563128 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one CAS No. 139264-15-6](/img/structure/B563128.png)

4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

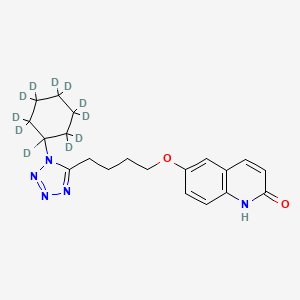

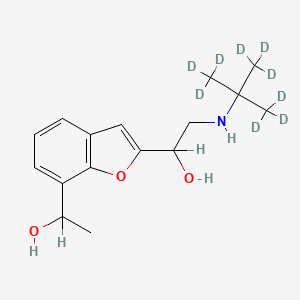

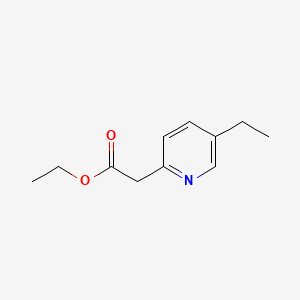

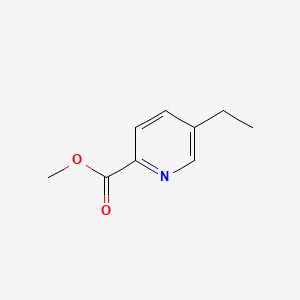

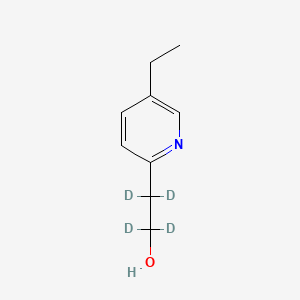

4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Didesmethyl Zolmitriptan, a derivative of Zolmitriptan, is believed to target the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

As a selective 5-HT 1B/1D receptor agonist, Didesmethyl Zolmitriptan binds with high affinity to these receptors . This binding leads to vasoconstriction of intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings . This interaction helps alleviate the symptoms of migraines .

Biochemical Pathways

The activation of 5-HT 1B/1D receptors by Didesmethyl Zolmitriptan leads to a cascade of events that ultimately result in the relief of migraine symptoms. The vasoconstriction of cerebral blood vessels reduces the inflammation and dilation associated with migraines . Additionally, the inhibition of pro-inflammatory neuropeptides further reduces inflammation and pain .

Pharmacokinetics

Zolmitriptan, the parent compound of Didesmethyl Zolmitriptan, is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . It has a mean elimination half-life of approximately three hours

Result of Action

The action of Didesmethyl Zolmitriptan results in the alleviation of migraine symptoms. By causing vasoconstriction and inhibiting the release of pro-inflammatory neuropeptides, it can reduce the pain, nausea, sensitivity to light and sound, and other symptoms associated with migraines .

Action Environment

The action of Didesmethyl Zolmitriptan can be influenced by various environmental factors. Additionally, factors such as the patient’s liver function can impact the metabolism and efficacy of the drug . It’s also worth noting that the compound’s action may be affected by the presence of other drugs, particularly those that inhibit CYP1A2 or MAO .

生化学分析

Biochemical Properties

Didesmethyl Zolmitriptan interacts with various enzymes and proteins. It is likely metabolized by Cytochrome P450 (CYP1A2) and Monoamine Oxidase (MAO) . The metabolization of Zolmitriptan results in three major metabolites, one of which is an active N-desmethyl metabolite .

Cellular Effects

Zolmitriptan, from which Didesmethyl Zolmitriptan is derived, is known to have significant effects on cellular processes. It is a selective serotonin (5-HT) 1B/1D receptor agonist . Its action on these receptors leads to vasoconstriction in intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Molecular Mechanism

The mechanism of action of Didesmethyl Zolmitriptan involves its interactions at the molecular level. As a metabolite of Zolmitriptan, it is likely to share similar mechanisms of action. Zolmitriptan acts as a selective 5-HT 1B/1D receptor agonist . This interaction leads to vasoconstriction of intracranial blood vessels, which is a key aspect of its therapeutic effect in treating migraines .

Temporal Effects in Laboratory Settings

The temporal effects of Didesmethyl Zolmitriptan in laboratory settings are not well-documented. Zolmitriptan, its parent compound, has been studied extensively. It has been noted that the effects of Zolmitriptan can be observed within 2 hours of administration .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Didesmethyl Zolmitriptan in animal models. Studies on Zolmitriptan have shown that it can be effectively delivered to the brain via transdermal application, suggesting potential for dosage-dependent effects .

Metabolic Pathways

Didesmethyl Zolmitriptan is involved in the metabolic pathways of Zolmitriptan. Zolmitriptan is metabolized in the liver by CYP1A2 and MAO, resulting in three major metabolites, including an active N-desmethyl metabolite .

Transport and Distribution

Studies on Zolmitriptan suggest that its transport is mediated by both passive diffusion and active transport .

特性

CAS番号 |

139264-15-6 |

|---|---|

分子式 |

C14H17N3O2 |

分子量 |

259.30 g/mol |

IUPAC名 |

(4S)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/t11-/m0/s1 |

InChIキー |

NKOBWHOGNBPTDO-NSHDSACASA-N |

SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

異性体SMILES |

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

正規SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

同義語 |

4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)